1,2,3-Trimethylcyclohexane
Overview
Description
1,2,3-Trimethylcyclohexane is an organic compound with the molecular formula C₉H₁₈. It is a derivative of cyclohexane, where three hydrogen atoms are replaced by methyl groups at the 1, 2, and 3 positions. This compound is known for its structural isomerism and stereoisomerism, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Trimethylcyclohexane can be synthesized through various methods, including:
Alkylation of Cyclohexane: This involves the reaction of cyclohexane with methylating agents such as methyl iodide in the presence of a strong base like sodium amide.
Catalytic Hydrogenation: Another method involves the hydrogenation of 1,2,3-trimethylbenzene using a metal catalyst such as palladium on carbon under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of trimethylbenzene derivatives. This process is optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethylcyclohexane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting the compound into its corresponding alkanes.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms in the presence of light or a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Chlorine, bromine, light or catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated cyclohexanes.
Scientific Research Applications
1,2,3-Trimethylcyclohexane has various applications in scientific research, including:
Chemistry: Used as a model compound for studying stereoisomerism and conformational analysis.
Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2,3-trimethylcyclohexane involves its interaction with molecular targets through various pathways. The compound can interact with enzymes and receptors, influencing biochemical processes. Its effects are mediated by its structural configuration, which determines its binding affinity and reactivity with different molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Trimethylcyclohexane
- 1,3,5-Trimethylcyclohexane
- 1,2,3-Trimethylbenzene
Comparison
1,2,3-Trimethylcyclohexane is unique due to its specific methyl group arrangement, which influences its chemical reactivity and physical properties. Compared to its isomers, it exhibits different boiling points, melting points, and reactivity patterns. For instance, 1,2,4-trimethylcyclohexane and 1,3,5-trimethylcyclohexane have different steric and electronic environments, leading to variations in their chemical behavior .
Properties
IUPAC Name |
1,2,3-trimethylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-7-5-4-6-8(2)9(7)3/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTVJLHNWPRPPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862732 | |
Record name | 1,2,3-Trimethylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1678-97-3, 1678-81-5, 1839-88-9 | |
Record name | 1,2,3-Trimethylcyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1678-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | cis,trans,cis-1,2,3-Trimethylcyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001678815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Trimethylcyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001678973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis,cis,cis-1,2,3-Trimethylcyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001839889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-Trimethylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-trimethylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.308 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper "A study of the dynamic equilibrium between symmetrical and distorted 1,2,3-trimethylcyclohexane radical cations"?
A1: The paper investigates the dynamic equilibrium between two forms of the this compound radical cation: a symmetrical form and a distorted form. [] While the abstract doesn't provide specific details about the methods used, it suggests a focus on understanding the factors influencing the stability and interconversion of these forms. This information can be valuable for understanding the reactivity and behavior of this radical cation in various chemical reactions.
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